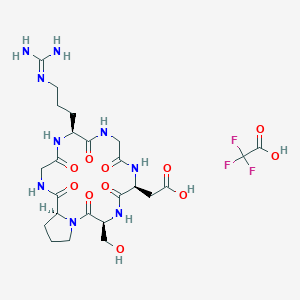

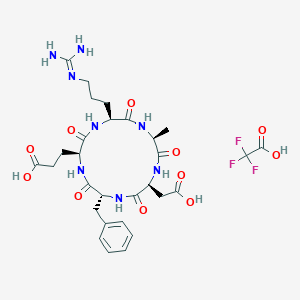

Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro) Trifluoroacetate

説明

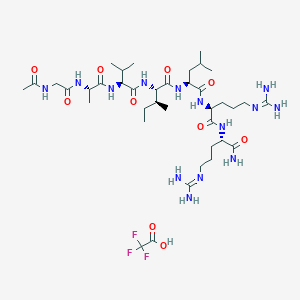

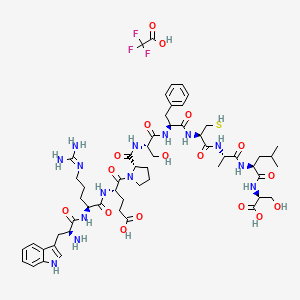

Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro) Trifluoroacetate, also known as Cyclo(RGDyK) Trifluoroacetate, is a potent and selective αVβ3 integrin inhibitor with an IC50 of 20 nM . It has a molecular formula of C31H43F6N9O12 and a molecular weight of 847.71 .

Chemical Reactions Analysis

Trifluoroacetate has been used in various chemical reactions. For instance, it has been used in Fourier-transform infrared spectroscopy for monitoring proteolytic reactions . Additionally, a strategy for the use of trifluoroacetic anhydride for a scalable and operationally simple trifluoromethylation reaction has been reported .科学的研究の応用

Analytical Chemistry Applications

Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro) Trifluoroacetate, due to its trifluoroacetate component, finds relevance in analytical chemistry, particularly in gas-liquid chromatography (GLC) for the analysis of complex biological samples. Kuksis (1965) illustrated the utility of trifluoroacetate derivatives in GLC for the separation and quantitative estimation of bile acid methyl esters, demonstrating high accuracy and efficiency in resolving conformational isomers and recovering derivatives in high yield from biological materials such as animal biles and human feces (Kuksis, 1965).

Environmental Contaminant Studies

In the context of environmental studies, Lange, Scheurer, and Brauch (2012) discussed the detection of artificial sweeteners, including those derivatives similar in structure to trifluoroacetates, in wastewater treatment plants. These compounds, due to their persistence, serve as markers for studying the impact of wastewater on source and drinking waters, underscoring the importance of understanding the environmental behavior and ecotoxicological impact of synthetic chemicals (Lange, Scheurer, & Brauch, 2012).

Drug Delivery Systems

The exploration of cyclodextrins and their applications in drug delivery systems is particularly relevant. Sharma and Baldi (2016) highlighted the advantages of cyclodextrins in pharmaceuticals, food, and other industries, owing to their ability to form inclusion complexes, enhancing the solubility and stability of drugs. This property is significant for the development of novel drug delivery systems, including those that might incorporate this compound for targeted therapeutic applications (Sharma & Baldi, 2016).

Development of Therapeutic Agents

The unique structural features of this compound contribute to its potential in the development of therapeutic agents. For instance, the research on cyclotides as templates for drug design by Craik et al. (2012) points towards the utility of cyclic peptides in creating stable, biologically active compounds for treating various diseases, including cancer and infectious diseases. The cyclotide framework offers a promising template for pharmaceutical modification, potentially including this compound derivatives (Craik, Swedberg, Mylne, & Cemazar, 2012).

作用機序

Target of Action

Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro) Trifluoroacetate, also known as Cyclo(RGDyK) Trifluoroacetate, is a potent and selective inhibitor of αVβ3 integrin . Integrins are a family of cell adhesion receptors that mediate cell-cell and cell-extracellular matrix interactions .

Mode of Action

The compound interacts with its target, the αVβ3 integrin, by binding to it with high affinity . This binding inhibits the integrin’s function, which can affect various cellular processes such as cell adhesion, migration, and signaling .

Biochemical Pathways

The αVβ3 integrin is involved in various biochemical pathways, particularly those related to cell adhesion and migration . By inhibiting this integrin, this compound can affect these pathways and their downstream effects .

Pharmacokinetics

Given its high water solubility , it is likely to have good bioavailability

Result of Action

The inhibition of αVβ3 integrin by this compound can lead to various molecular and cellular effects. For example, it can affect cell adhesion and migration, which are critical processes in many physiological and pathological conditions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and efficacy . Moreover, the presence of other molecules in the environment can potentially interact with the compound and affect its action .

将来の方向性

The future directions of research on trifluoroacetates, including Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro) Trifluoroacetate, could involve further studies on their synthesis, properties, and applications. For instance, the transition from HFCs to HFOs is expected to result in a significantly greater TFA burden near the source region, necessitating close monitoring and recording of future emissions of HFOs . Additionally, new strategies for promoting the direct photodecarboxylation of trifluoroacetates have been reported, offering new opportunities for late-stage derivatization campaigns .

生化学分析

Biochemical Properties

Cyclo(-Gly-Arg-Gly-Asp-Ser-Pro) Trifluoroacetate plays a crucial role in biochemical reactions, particularly in binding to integrins. Integrins are transmembrane receptors that facilitate cell-extracellular matrix (ECM) adhesion. The compound contains the arginine-glycine-aspartic acid (RGD) sequence, which is recognized by integrins, particularly the alphaVbeta3 integrin . This interaction is essential for cell adhesion, migration, and signaling. The binding of this compound to integrins can influence various cellular processes, including angiogenesis and tumor metastasis.

Cellular Effects

This compound affects various types of cells and cellular processes. By binding to integrins, it can modulate cell signaling pathways, gene expression, and cellular metabolism. For instance, the interaction with integrins can activate signaling pathways such as the focal adhesion kinase (FAK) pathway, which is involved in cell survival, proliferation, and migration . Additionally, this compound can influence the expression of genes related to cell adhesion and ECM remodeling, thereby affecting cellular functions and behaviors.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to integrins on the cell surface. This binding triggers conformational changes in the integrin receptors, leading to the activation of downstream signaling pathways. The compound can either inhibit or activate enzymes and other biomolecules involved in these pathways. For example, the activation of FAK and subsequent phosphorylation events can lead to changes in gene expression and cellular responses . The precise molecular interactions and binding affinities are critical for the compound’s biological activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular behavior, such as altered cell adhesion and migration patterns.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can promote cell adhesion and migration, which are beneficial for wound healing and tissue regeneration . At high doses, it may exhibit toxic or adverse effects, such as disrupting normal cellular functions and causing inflammation . Determining the optimal dosage is crucial for maximizing the therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to protein and peptide metabolism. It interacts with enzymes and cofactors that facilitate its breakdown and utilization within the cell . The compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism. Understanding these pathways is essential for elucidating the compound’s role in cellular processes and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its biological activity and therapeutic potential, making it important to study these processes in detail.

Subcellular Localization

This compound is localized in specific subcellular compartments, which can influence its activity and function. Targeting signals and post-translational modifications direct the compound to particular organelles, such as the cell membrane or cytoplasm . This localization is crucial for its interaction with integrins and other biomolecules, affecting its overall biological effects.

特性

IUPAC Name |

2-[(3S,6S,12S,18S)-12-[3-(diaminomethylideneamino)propyl]-3-(hydroxymethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-6-yl]acetic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H35N9O9.C2HF3O2/c23-22(24)25-5-1-3-11-18(37)26-8-16(34)29-12(7-17(35)36)19(38)30-13(10-32)21(40)31-6-2-4-14(31)20(39)27-9-15(33)28-11;3-2(4,5)1(6)7/h11-14,32H,1-10H2,(H,26,37)(H,27,39)(H,28,33)(H,29,34)(H,30,38)(H,35,36)(H4,23,24,25);(H,6,7)/t11-,12-,13-,14-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNFOUBGDKJPLPE-ZMNOQRQPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N2C1)CO)CC(=O)O)CCCN=C(N)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2C1)CO)CC(=O)O)CCCN=C(N)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36F3N9O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

683.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4S)-4-amino-5-[(2S)-2-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B6297789.png)

![2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B6297823.png)